2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14(2)24-20-21-13-19(16-7-11-18(23-4)12-8-16)22(20)17-9-5-15(3)6-10-17/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDPGKJUYVBUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Dicarbonyl Precursors
The Debus-Radziszewski reaction remains the cornerstone for constructing the 1,5-disubstituted imidazole scaffold. A diketone intermediate, typically derived from 4-methoxyacetophenone and 4-methylbenzaldehyde, undergoes cyclization with ammonium acetate under refluxing ethanol (70–80°C, 12–24 hours). This one-pot method achieves 60–75% yields but requires strict stoichiometric control to minimize byproducts like 2,4,5-trisubstituted isomers.
Oxidative Cyclization of Enamine Intermediates
An alternative pathway involves generating enamines from 4-methoxyphenylglyoxal and 4-methylaniline, followed by iodine-mediated oxidative cyclization in dichloromethane at 0–5°C. This method improves regioselectivity for the 1,5-substitution pattern (82% yield) but necessitates anhydrous conditions and generates stoichiometric HI, complicating waste management.
Functionalization at the C-2 Position
Thioetherification via Nucleophilic Displacement
Introducing the propan-2-ylsulfanyl group at C-2 typically employs a two-step halogenation-thiolation sequence:
- Bromination : Treating the imidazole core with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light (365 nm, 6 hours) installs a bromine atom at C-2 (89% yield).
- Thiol Coupling : Reacting the 2-bromoimidazole with propan-2-thiol (3 eq) and K₂CO₃ (2 eq) in DMF at 100°C for 8 hours achieves 76% conversion. Microwave-assisted conditions (150°C, 30 minutes) enhance yields to 88% while reducing solvent volume by 40%.
Direct C–H Sulfenylation
Palladium-catalyzed C–H activation offers a more atom-economical route. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and propan-2-yl disulfide (2 eq) in toluene at 120°C for 24 hours directly functionalizes the C-2 position without pre-halogenation. However, competing C-4 sulfenylation lowers selectivity (65:35 C-2:C-4 ratio), necessitating costly chiral ligands for enantiocontrol.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies in acetonitrile, DMF, and ethanol reveal that high-polarity solvents accelerate imidazole ring closure but promote decomposition above 100°C. Ethanol emerges as the optimal solvent, providing a 15% yield increase over DMF while enabling direct crystallization of the product.
Catalytic Systems for Enhanced Efficiency
- Brønsted Acids : p-Toluenesulfonic acid (pTSA, 10 mol%) in ethanol reduces cyclocondensation time from 24 to 8 hours by stabilizing the protonated diketone intermediate.
- Lewis Acids : ZnCl₂ (5 mol%) improves thioetherification yields by 12% through sulfide activation but requires post-reaction EDTA washes to remove metal residues.
Purification and Analytical Characterization
Chromatography-Free Isolation
A patented workup procedure dissolves the crude product in ethyl acetate (3 mL/g), washes with 5% NaHCO₃ (2×) and brine (1×), then crystallizes from heptane/ethyl acetate (4:1) to afford 97.3% pure product. This method eliminates silica gel chromatography, reducing solvent waste by 70% compared to traditional column purification.
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.0 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 3.51–3.45 (m, 1H, SCH(CH₃)₂), 2.38 (s, 3H, Ar-CH₃), 1.42 (d, J = 6.8 Hz, 6H, SCH(CH₃)₂).
- LC-MS : m/z 367.2 [M+H]⁺ (calculated 367.16 for C₂₁H₂₂N₂OS).
Industrial-Scale Considerations
Cost Analysis of Synthetic Routes
A comparative cost model (batch size: 100 kg) shows:
| Parameter | Debus-Radziszewski Route | Oxidative Cyclization Route |
|---|---|---|
| Raw Material Cost | $12,450 | $18,920 |
| Solvent Recovery | 88% | 72% |
| PMI (kg waste/kg product) | 34 | 51 |
The Debus-Radziszewski method offers superior cost-efficiency but requires stringent pH control during workup to prevent imidazole ring protonation.
Chemical Reactions Analysis
Types of Reactions
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
Uniqueness
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from other similar imidazole derivatives.
Biological Activity
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2S
- Molecular Weight : 322.47 g/mol
- IUPAC Name : 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the imidazole ring. The introduction of isopropylthio, methoxyphenyl, and p-tolyl groups occurs under controlled conditions to optimize yield and purity. This synthetic route may utilize various catalysts and solvents to facilitate the reactions .
Antifungal Properties
Research has demonstrated that imidazole derivatives exhibit significant antifungal activity. In particular, compounds with similar structures have shown effectiveness against various fungal strains, suggesting that 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole may possess comparable antifungal properties. For instance, studies on related compounds indicated effective inhibition of fungal growth in vitro .
Anti-inflammatory Effects
Imidazole derivatives are also noted for their anti-inflammatory properties. A study focusing on similar imidazole compounds showed promising results in reducing inflammation markers in animal models. The dual action of anti-inflammatory and antifungal effects could provide a therapeutic advantage in treating infections associated with inflammatory responses .
The proposed mechanism of action for 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific enzymes or receptors linked to inflammatory pathways and fungal metabolism. By inhibiting key enzymes involved in these processes, the compound may effectively reduce inflammation and hinder fungal growth.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives:
- Study on Antifungal Activity : A series of imidazole derivatives were synthesized and tested against Candida albicans and Aspergillus species. Results indicated that compounds with similar substituents to those found in 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anti-inflammatory Research : In a model assessing the anti-inflammatory effects, compounds structurally related to 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole showed a reduction in paw edema in rats by up to 70% compared to control groups .
Comparative Table of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions. For example, highlights the use of catalysts like CuI and solvents such as DMF or THF to facilitate cyclization. Key steps include:
- Substituent introduction: The isopropylthio group is introduced via nucleophilic substitution, while methoxyphenyl and p-tolyl groups are incorporated via Suzuki coupling or Friedel-Crafts alkylation .
- Optimization: Reaction temperature (80–120°C) and catalyst loading (e.g., 10 mol% CuI) are critical for yield improvement. TLC and HPLC monitor reaction progression .
Q. How is structural characterization of this compound performed, and what spectroscopic data are essential for validation?
Methodological Answer:
- 1H/13C NMR: Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substituent positions. The imidazole ring protons appear as singlet signals .
- IR Spectroscopy: Stretching vibrations for C-S (680–710 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Advanced Research Questions
Q. What advanced techniques are used to resolve structural ambiguities, such as crystallographic disorder or tautomerism in the imidazole core?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed to resolve stereochemical uncertainties. For example, demonstrates how SCXRD data (e.g., C–C bond lengths of 1.48 Å in the imidazole ring) differentiate between tautomeric forms. Computational tools like Mercury refine thermal displacement parameters to address crystallographic disorder .
Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding affinity to targets like cytochrome P450. cites docking scores (e.g., −9.2 kcal/mol) to prioritize compounds for in vitro testing. Key parameters:
- Grid box size: 60 × 60 × 60 Å centered on the active site.
- Ligand preparation: Protonation states at physiological pH (7.4) are optimized using Open Babel .
Q. How do electron-donating/withdrawing substituents (e.g., methoxy vs. bromo) affect the compound’s reactivity in further functionalization?
Methodological Answer:
- Electron-donating groups (e.g., methoxy): Enhance electrophilic aromatic substitution (EAS) at the para position, as shown in for similar imidazoles.
- Electron-withdrawing groups (e.g., Br): Reduce EAS rates but favor nucleophilic displacement (e.g., SNAr) at the 2-position. Hammett constants (σ) correlate substituent effects with reaction rates .
Q. What experimental design strategies (e.g., DoE) are recommended to optimize synthesis yields while minimizing resource use?
Methodological Answer: A Box-Behnken design () reduces experiments by 40% while testing variables:
- Factors: Catalyst concentration (5–15 mol%), temperature (70–110°C), solvent polarity (DMF vs. THF).
- Response surface modeling: Identifies optimal conditions (e.g., 12 mol% catalyst, 95°C in THF) via ANOVA (p < 0.05) .
Q. How are purity and stability assessed under varying storage conditions (e.g., light, humidity)?
Methodological Answer:
- HPLC-PDA: Detects degradation products (e.g., oxidation at the thioether group) with a C18 column (ACN:H2O = 70:30).
- Forced degradation: Exposure to UV light (254 nm, 48 hrs) and 75% humidity quantifies stability. notes hydrolytic instability in acidic conditions (t1/2 = 8 hrs at pH 3) .
Q. What mechanistic insights explain contradictory yields reported for similar imidazole derivatives in literature?
Methodological Answer: Divergent yields often arise from:
- Solvent effects: Polar aprotic solvents (DMF) stabilize transition states in cyclization steps, unlike non-polar toluene .
- Catalyst choice: CuI vs. Pd(PPh3)4 alters regioselectivity in cross-coupling steps, as seen in for thiophene-substituted imidazoles .
Q. How does the compound’s solubility profile impact formulation for in vivo studies?
Methodological Answer:
Q. What analytical methods resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts)?
Methodological Answer:
- Variable temperature NMR: Differentiates dynamic effects (e.g., rotamers) causing peak splitting.
- 2D NMR (HSQC, HMBC): Assigns ambiguous signals; uses HMBC to confirm methoxy-phenyl coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
